Quinazolin-6-amine
Overview
Description
Quinazolin-6-amine is a heterocyclic aromatic amine compound that is widely used in the synthesis of various drugs, and in scientific research applications. This compound is a versatile compound that can be used for a variety of purposes, including drug synthesis, pharmaceutical research, and laboratory experiments.
Scientific Research Applications
1. Synthesis and Optical Properties
Quinazolin-2-amine derivatives have been synthesized and characterized for their optical and thermal properties. These compounds exhibit enhanced fluorescence in both solid and solution states and have potential as fluorescent bio-imaging agents (Jinlai et al., 2016).
2. Antimalarial Activity
6,7-Dimethoxyquinazoline-2,4-diamines, a type of quinazoline derivative, have been synthesized and evaluated for their antimalarial activity. One such compound, SSJ-717, has shown promising results as an antimalarial drug lead (Mizukawa et al., 2021).
3. Histamine Receptor Inverse Agonists
Quinazoline compounds have been identified as potent human histamine H4 receptor inverse agonists. They also possess affinity for the human histamine H1 receptor, indicating their potential as dual-action ligands with therapeutic benefits (Smits et al., 2008).
4. Anti-Tubercular Agents
Quinazoline derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis, suggesting their potential as anti-tubercular agents (Maurya et al., 2013).
5. Cytotoxic Evaluation in Cancer Research
Certain quinazolin-4(3H)-one derivatives have been synthesized and screened for antitumor activity against various human tumor cell lines, demonstrating their potential as cancer chemotherapeutic agents (Hekal & Abu El‐Azm, 2018).
6. Antibacterial Activity
Novel Schiff base derivatives of quinazolin-4(3H)-one have shown good to excellent antibacterial activities, indicating their potential in controlling bacterial infections (Wang et al., 2014).
7. Anti-Inflammatory Properties
Quinazoline derivatives have been identified with significant anti-inflammatory activity, opening avenues for their use in treating inflammation-related conditions (Srivastav et al., 2009).
8. Anticancer Drug Development
Quinazoline compounds have been extensively studied for their anticancer properties, with many patented as EGFR inhibitors and other therapeutic protein targets. Their structural diversity and effectiveness against various cancer cells make them a promising field in anticancer drug development (Ravez et al., 2015).
Mechanism of Action
Target of Action
Quinazolin-6-amine primarily targets the Pseudomonas aeruginosa quorum sensing transcriptional regulator PqsR . This target plays a crucial role in the formation of biofilms, which are a major factor in antibiotic resistance . This compound also targets queuine tRNA-ribosyltransferase .
Mode of Action
This compound interacts with its targets to inhibit biofilm formation and other virulence factors in Pseudomonas aeruginosa . It decreases cell surface hydrophobicity, compromising bacterial cell adhesion, and curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Biochemical Pathways
This compound affects the quorum sensing system in Pseudomonas aeruginosa . This system regulates biofilm formation and other virulence factors . By inhibiting this system, this compound disrupts the bacteria’s ability to form biofilms and other virulence factors .
Pharmacokinetics
It’s worth noting that the use of multiple drug combinations, which could potentially include this compound, is often linked with drug-drug interactions and altered pharmacokinetics . These interactions can lead to severe unintended outcomes and may result in the failure of the treatment .
Result of Action
The primary result of this compound’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This makes it a promising candidate for the development of new anti-biofilm and quorum quenching agents against Pseudomonas aeruginosa .
Future Directions
Quinazoline derivatives, including Quinazolin-6-amine, continue to be a focus in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and synthesis of novel quinazoline-based compounds as potential drugs, particularly for anticancer potency . The structure-activity relationship of these compounds will also be a significant area of study .
Biochemical Analysis
Biochemical Properties
Quinazolin-6-amine interacts with various biomolecules in biochemical reactions. For instance, it has been found that quinazolines substituted on the 6-position can irreversibly bind with the intracellular ATP binding domain of EGFR .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its effects are particularly notable in its interactions with EGFR, a key player in many cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it can irreversibly bind with the intracellular ATP binding domain of EGFR .
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with key biomolecules like EGFR
Transport and Distribution
Given its interactions with intracellular domains of EGFR, it is likely that it can be transported into cells .
Subcellular Localization
Its ability to bind with intracellular domains of EGFR suggests it may localize within the cell .
Properties
IUPAC Name |
quinazolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXURFKAUHQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343356 | |
Record name | quinazolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-72-1 | |
Record name | 6-Quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101421-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | quinazolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of this copper-catalyzed approach for synthesizing quinazolin-6-amine analogs?
A1: This research [] presents a novel method for synthesizing benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, a type of this compound analog. The copper-catalyzed C–N coupling and cyclization strategy offers a more efficient and potentially scalable alternative to traditional synthetic routes. The reaction utilizes readily available starting materials like 2-(2-bromophenyl)benzimidazoles and cyanamide and employs milder reaction conditions, making it a potentially valuable tool in organic synthesis.
Q2: Can you elaborate on the proposed reaction mechanism for this synthesis?
A2: The researchers propose a three-step mechanism for the synthesis []. Initially, copper iodide (CuI) catalyzes the coupling of 2-(2-bromophenyl)benzimidazoles with cyanamide, forming an intermediate. This intermediate then undergoes intramolecular C–N bond formation to create a cyclic structure. Finally, tautomerization occurs, resulting in the formation of the desired benzo[4,5]imidazo[1,2-c]this compound product.
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